molecular formula C13H10FN3O3 B3007203 5-(6-Fluoro-1,3-benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415623-06-0

5-(6-Fluoro-1,3-benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B3007203
CAS No.: 2415623-06-0
M. Wt: 275.239
InChI Key: LXLFVABYNVSSAL-UHFFFAOYSA-N
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Description

The compound appears to contain a benzoxazole ring which is a type of heterocyclic compound . It also contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoxazole derivatives can be synthesized through various methods including cyclodehydration of 2-aminophenols . Pyrrole derivatives can be synthesized through condensation of carboxylic acid moiety with substituted amine .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nature of the benzoxazole and pyrrole rings. These rings could potentially undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and pyrrole rings could contribute to its stability and solubility .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, benzoxazole derivatives have been found to exhibit various biological activities such as antimicrobial, anticancer, and antipsychotic effects .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions could involve exploring the biological activities of this compound and its derivatives. This could potentially lead to the development of new drugs with improved efficacy and safety profiles .

Properties

IUPAC Name

5-(6-fluoro-1,3-benzoxazol-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3/c14-6-1-2-9-10(3-6)20-13(15-9)17-4-7-8(5-17)12(19)16-11(7)18/h1-3,7-8H,4-5H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLFVABYNVSSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC4=C(O3)C=C(C=C4)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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